Potency and Isoform Selectivity Profile: GSK-3 Inhibitor 1 vs. CHIR99021 and LY2090314
GSK-3 inhibitor 1 exhibits balanced nanomolar potency against both GSK-3α (IC50 = 80 nM) and GSK-3β (IC50 = 60 nM) isoforms with a relatively flat selectivity ratio of 1.33:1 . In contrast, CHIR99021 demonstrates approximately 10-fold higher potency overall (IC50 = 10 nM for GSK-3α, 6.7 nM for GSK-3β) but maintains a similar isoform ratio [1], while LY2090314 exhibits sub-nanomolar potency (IC50 = 1.5 nM for GSK-3α, 0.9 nM for GSK-3β) . The intermediate potency of GSK-3 inhibitor 1 positions it as a tool for studies where supramaximal GSK-3 inhibition (e.g., with LY2090314) may obscure partial loss-of-function phenotypes or induce confounding off-target effects at higher concentrations.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human recombinant GSK-3 isoforms |
|---|---|
| Target Compound Data | GSK-3α IC50 = 80 nM; GSK-3β IC50 = 60 nM |
| Comparator Or Baseline | CHIR99021: GSK-3α IC50 = 10 nM, GSK-3β IC50 = 6.7 nM; LY2090314: GSK-3α IC50 = 1.5 nM, GSK-3β IC50 = 0.9 nM |
| Quantified Difference | GSK-3 inhibitor 1 is 8-fold less potent than CHIR99021 and 53-fold (α)/67-fold (β) less potent than LY2090314 |
| Conditions | Recombinant human GSK-3α and GSK-3β enzyme activity assays; ATP concentration not specified |
Why This Matters
Intermediate potency reduces risk of complete target saturation in cellular assays, allowing more nuanced dissection of GSK-3-dependent signaling thresholds.
- [1] Adooq Bioscience. CHIR-99021 monohydrochloride Datasheet. View Source
